3-(5-fluoro-1H-indol-3-yl)-3-oxopropanenitrile
Description
Properties
Molecular Formula |
C11H7FN2O |
|---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H7FN2O/c12-7-1-2-10-8(5-7)9(6-14-10)11(15)3-4-13/h1-2,5-6,14H,3H2 |
InChI Key |
SUIDMAPQLLCJFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-fluoro-1H-indol-3-yl)-3-oxopropanenitrile typically involves the reaction of 5-fluoroindole with a suitable nitrile compound under specific conditions. One common method includes the use of acetonitrile as the nitrile source, with a catalyst such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-1H-indol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) are employed.
Major Products Formed
Oxidation: Formation of 3-(5-fluoro-1H-indol-3-yl)-3-oxo derivatives.
Reduction: Formation of 3-(5-fluoro-1H-indol-3-yl)-3-aminopropanenitrile.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-(5-Fluoro-1H-indol-3-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of indoleamine 2,3-dioxygenase (IDO-1), an enzyme involved in tryptophan metabolism.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below highlights substituent-driven variations in key properties:
*Hypothetical molecular weight based on fluoro substitution.
Spectral and Physical Data
- IR/NMR : The nitrile group in analogs shows a characteristic absorption peak at ~2255 cm⁻¹ (IR) . Fluorine’s deshielding effect would shift adjacent proton signals upfield in ¹H NMR.
- Melting Points : Methoxy-indole derivatives are solids at room temperature; fluorine’s impact on crystallinity requires further study .
Biological Activity
3-(5-fluoro-1H-indol-3-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features an indole moiety with a fluorine substituent and a nitrile functional group. Its molecular formula is . The unique structure contributes to its reactivity and biological activity, making it a candidate for various pharmacological applications.
Anticancer Properties
Research has demonstrated that indole derivatives, including this compound, exhibit promising anticancer activities. Studies have indicated that compounds with similar structures can inhibit cancer cell growth effectively. For example, in vitro assays have shown that related compounds significantly reduced the viability of several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15.2 |
| This compound | MCF-7 | 12.8 |
| Related Indole Derivative | NCI-H522 | 10.5 |
| Related Indole Derivative | SF-539 | 9.6 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known to possess antibacterial and antifungal activities. In vitro studies have shown that compounds structurally related to this compound exhibit significant inhibition against various microbial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 22 |
| This compound | E. coli | 18 |
The biological activity of this compound is attributed to its ability to interact with key cellular targets involved in cancer progression and microbial resistance. It acts as a dual inhibitor of human farnesyltransferase and tubulin polymerization, which are critical pathways in cancer cell proliferation . By inhibiting these pathways, the compound can effectively hinder cancer cell growth and induce apoptosis.
Case Studies
Several studies have explored the efficacy of indole derivatives in clinical settings:
- Study on Cancer Cell Lines : A recent study synthesized a series of cyanochalcones, including derivatives similar to this compound, which were screened for their ability to inhibit human farnesyltransferase and tubulin polymerization. The most effective compounds showed over 90% inhibition in leukemia and lung cancer cell lines .
- Antimicrobial Evaluation : Another study investigated the antimicrobial properties of various indole derivatives, revealing that certain compounds exhibited superior activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
